

Functionalization techniques using Tris(5-methyl-2-nitrophenyl) phosphate

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Compound of Interest

Compound Name:	Tris(5-methyl-2-nitrophenyl) phosphate
CAS No.:	201742-26-9
Cat. No.:	B11955241

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Application Note: Functionalization and Photochemical Cleavage Techniques Using **Tris(5-methyl-2-nitrophenyl) Phosphate**

Executive Summary

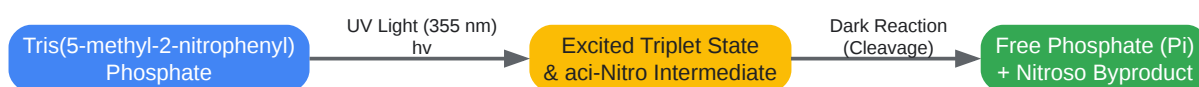
Spatiotemporal control over biological processes requires reagents that are stable in physiological dark conditions but rapidly activate upon targeted irradiation. **Tris(5-methyl-2-nitrophenyl) phosphate** (CAS: 201742-26-9)[1] is a highly specialized photolabile reagent. It serves a dual purpose in chemical biology: it acts as a powerful electrophilic phosphorylating agent to "cage" target biomolecules, and it functions as a light-activated source for the rapid release of inorganic phosphate (Pi) or phosphorylated substrates[2]. This guide provides authoritative, self-validating protocols for utilizing this reagent in biomolecular functionalization and time-resolved kinetic assays.

Mechanistic Grounding & Causality

To successfully utilize **Tris(5-methyl-2-nitrophenyl) phosphate**, one must understand the causality driving its reactivity and photochemistry.

The Functionalization Mechanism: The three 5-methyl-2-nitrophenyl groups are highly electron-withdrawing due to the strong inductive and resonance effects of the ortho-nitro groups. This creates a highly electrophilic phosphorus center. When exposed to a nucleophile (such as a primary alcohol on a biomolecule or a surface hydroxyl) in the presence of a non-nucleophilic base, one 5-methyl-2-nitrophenolate group acts as a leaving group. This covalently functionalizes the target with a bis(5-methyl-2-nitrophenyl)phosphoryl moiety, effectively masking the phosphate's negative charge and enhancing the molecule's membrane permeability.

The Photochemical Cleavage Mechanism: Upon UV irradiation (optimally between 340–365 nm), the 2-nitrophenyl group undergoes a classic photo-isomerization[3]. The excited nitro group abstracts a proton from the adjacent methyl or aromatic system, forming a transient aci-nitro intermediate. This intermediate undergoes a rapid dark reaction (collapse), cleaving the P–O bond to release the free phosphate and yielding 5-methyl-2-nitrosophenol as a byproduct[3]. The 5-methyl substitution is a deliberate design choice: it slightly red-shifts the absorption spectrum, allowing researchers to use 355 nm or 365 nm light, thereby avoiding the 280 nm deep-UV range that causes non-specific phototoxicity to proteins (e.g., tryptophan/tyrosine degradation).



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Fig 1: Photochemical cleavage mechanism of 2-nitrophenyl phosphate derivatives.

Quantitative Data & Physicochemical Parameters

Understanding the physical limits of the reagent ensures reproducible experimental design.

Table 1: Physicochemical Properties

Parameter	Value	Rationale / Causality
CAS Number	201742-26-9[1]	Unique identifier for procurement and safety tracking.
Molecular Formula	C21H18N3O10P	Confirms the triester structure.
Molecular Weight	503.36 g/mol	Required for precise stoichiometric calculations.

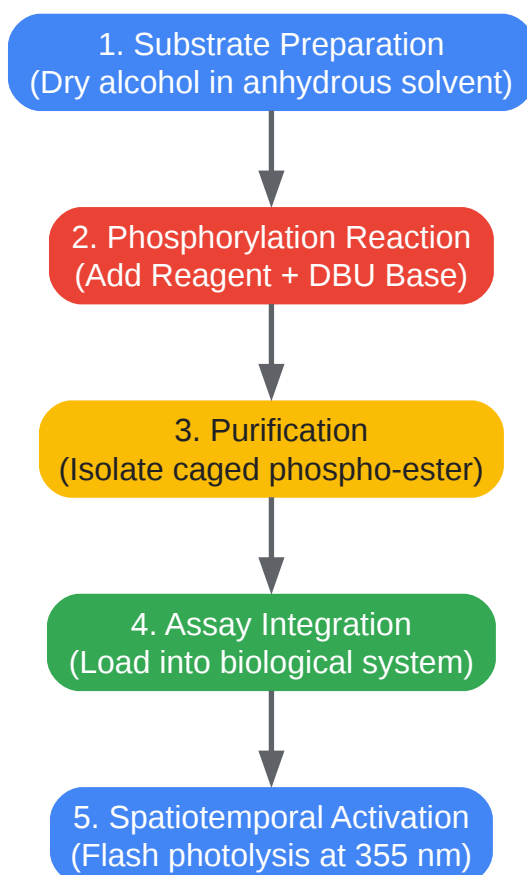
| Stereochemistry | Achiral | Simplifies NMR analysis; no diastereomers formed upon functionalization. |

Table 2: Photochemical & Kinetic Parameters

Parameter	Value	Rationale / Causality
Activation Wavelength	340 nm – 365 nm	Matches the $n \rightarrow \pi^*$ transition of the nitro group[3].
Cleavage Byproduct	5-methyl-2-nitrosophenol	Must be accounted for in downstream optical assays (absorbs in the visible range).

| Hydrolytic Stability | >24 hours (pH 7.4, Dark) | Ensures the reagent does not spontaneously degrade during long biological incubations. |

Experimental Workflows & Protocols



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Fig 2: Experimental workflow for biomolecule functionalization and subsequent photo-activation.

Protocol 1: Covalent Phosphorylation (Functionalization) of Biomolecules

Purpose: To synthesize a cell-permeable, photolabile "caged" prodrug or fluorescent probe by phosphorylating a primary alcohol. Causality: We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) because it is a strong, sterically hindered base. It deprotonates the target alcohol without acting as a nucleophile itself, preventing unwanted side reactions with the electrophilic **Tris(5-methyl-2-nitrophenyl) phosphate**.

Step-by-Step Methodology:

- **Preparation:** Thoroughly dry the target biomolecule (e.g., a nucleoside or fluorophore containing a primary –OH) via co-evaporation with anhydrous toluene. Dissolve 1.0 equivalent (eq) of the target in anhydrous Acetonitrile (ACN) under an argon atmosphere. Causality: Trace water will prematurely hydrolyze the phosphorylating agent.
- **Reagent Addition:** Add 1.2 eq of **Tris(5-methyl-2-nitrophenyl) phosphate**[1] to the solution. Ensure the reaction vessel is wrapped in aluminum foil to prevent ambient light-induced cleavage.
- **Base Catalysis:** Dropwise, add 2.0 eq of DBU. Stir the reaction at room temperature for 4–6 hours.
- **Quenching:** Quench the reaction by adding a 0.1 M Triethylammonium acetate (TEAA) buffer (pH 7.0). This neutralizes the DBU and stabilizes the newly formed caged phospho-ester.
- **Purification:** Isolate the product using reverse-phase HPLC (C18 column) with a gradient of water/ACN containing 0.1% TEAA.
- **Self-Validation (QC):** Analyze the purified fraction via LC-MS. You must observe a mass shift corresponding to the addition of the bis(5-methyl-2-nitrophenyl)phosphoryl group. A lack of this mass shift indicates hydrolytic failure.

Protocol 2: Time-Resolved Photochemical Cleavage (Flash Photolysis)

Purpose: To trigger the instantaneous release of active phosphate or the deprotected biomolecule to study rapid enzyme kinetics (e.g., ATPases or kinases) without the dead-time associated with mechanical mixing[2]. **Causality:** We utilize a 355 nm Nd:YAG laser because its nanosecond pulse duration is significantly faster than the enzymatic turnover rate, allowing researchers to observe the true "burst phase" of the enzyme's kinetics.

Step-by-Step Methodology:

- **Buffer Assembly:** Prepare a biological assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl₂, pH 7.4). **Crucial:** Do not use phosphate-buffered saline (PBS), as background Pi will saturate the enzyme or detection system.

- **Sample Loading:** Dissolve the caged substrate (from Protocol 1) or **Tris(5-methyl-2-nitrophenyl) phosphate** directly in DMSO to create a 100 mM stock. Dilute into the assay buffer to a final concentration of 1–5 mM.
- **Enzyme Addition:** Add the target enzyme to the quartz cuvette. Incubate in the dark for 5 minutes to establish a baseline.
- **Self-Validation (Dark Control):** Monitor the cuvette for 2 minutes using your detection method (e.g., coupled-enzyme fluorescence or FTIR). Causality: The signal must remain flat. Any activity indicates thermal instability or ambient light contamination, invalidating the assay.
- **Photolysis:** Irradiate the cuvette with a single pulse from a 355 nm Nd:YAG laser (typically 50–100 mJ/pulse, 10 ns duration).
- **Kinetic Measurement:** Immediately record the downstream enzymatic activity. The rapid release of the functional group will trigger synchronous enzyme turnover.

References

[1] Tris phosphate | Sigma-Aldrich. [sigmaaldrich.com](https://www.sigmaaldrich.com). **1** **Tris(5-methyl-2-nitrophenyl) phosphate** - Inxight Drugs. ncats.io. [3] Photochemistry of 2-Nitroarenes: 2-Nitrophenyl- α -trifluoromethyl Carbinols as Synthons for Fluoroorganics. [researchgate.net](https://www.researchgate.net). **3** [2] Characterizing Caged Molecules Through Flash Photolysis and Transient Absorption Spectroscopy | Springer Nature Experiments. [springernature.com](https://www.springernature.com). **2**

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Sources

- **1.** [Tris phosphate | Sigma-Aldrich \[sigmaaldrich.com\]](https://www.sigmaaldrich.com)
- **2.** [Characterizing Caged Molecules Through Flash Photolysis and Transient Absorption Spectroscopy | Springer Nature Experiments \[experiments.springernature.com\]](https://www.experiments.springernature.com)
- **3.** [researchgate.net \[researchgate.net\]](https://www.researchgate.net)

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